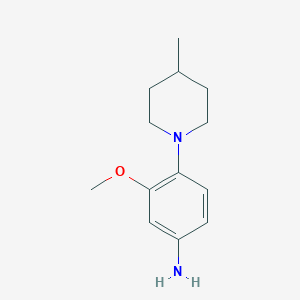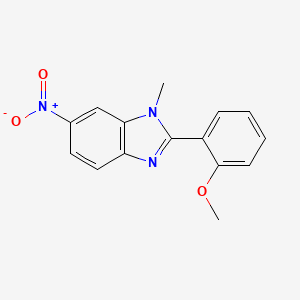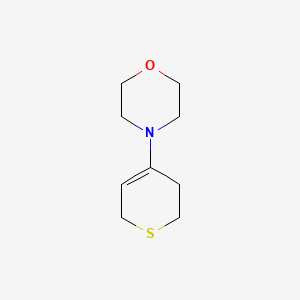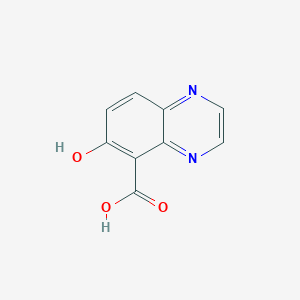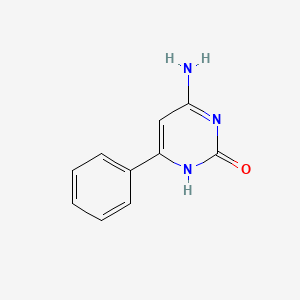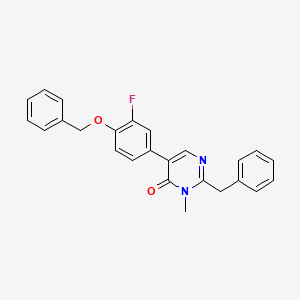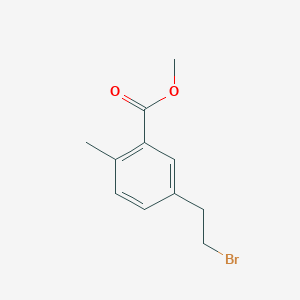
Methyl 5-(2-bromoethyl)-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-bromoethyl)-2-methylbenzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a bromoethyl group attached to the benzene ring, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-bromoethyl)-2-methylbenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of Methyl 2-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-bromoethyl)-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of Methyl 5-(ethyl)-2-methylbenzoate.
Oxidation: Formation of Methyl 5-(2-bromoethyl)-2-carboxybenzoate.
Applications De Recherche Scientifique
Methyl 5-(2-bromoethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-bromoethyl)-2-methylbenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the aromatic ring.
Ethyl 5-(2-bromoethyl)-2-methylbenzoate: Similar but with an ethyl ester group instead of a methyl ester.
Methyl 5-(2-chloroethyl)-2-methylbenzoate: Similar but with a chloroethyl group instead of a bromoethyl group.
Uniqueness
Methyl 5-(2-bromoethyl)-2-methylbenzoate is unique due to the presence of both a bromoethyl group and a methyl group on the benzene ring, which provides distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern allows for targeted modifications, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
methyl 5-(2-bromoethyl)-2-methylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-8-3-4-9(5-6-12)7-10(8)11(13)14-2/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
OPIVPASOXDEICB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CCBr)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


